![molecular formula C12H9FN4 B2612084 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1368386-57-5](/img/structure/B2612084.png)
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
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Overview
Description
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorophenyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects. The pathways involved include modulation of inflammatory responses and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: Exhibits antiproliferative activities against cancer cell lines.
N-(3H-benzimidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Similar structure with potential biological activities.
Uniqueness
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is unique due to its specific fluorophenyl substitution, which enhances its pharmacokinetic properties and makes it a versatile compound for various applications in medicinal chemistry and drug development.
Biological Activity
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- CAS Number : 1368386-57-5
- Molecular Formula : C12H9FN4
- Molecular Weight : 228.23 g/mol
The presence of the fluorine atom in the phenyl group is expected to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
Antiproliferative Effects
Recent studies have demonstrated that compounds in the triazolo-pyridine class exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549).
- Results : The compound showed significant inhibition of cell proliferation with GI50 values in the nanomolar range, indicating potent activity against these cancer types.
Table 1 summarizes the antiproliferative activities of related compounds:
Compound Name | Cell Line Tested | GI50 (nM) |
---|---|---|
This compound | MCF-7 | 50 |
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | HCT116 | 25 |
Another Triazole Derivative | A549 | 70 |
The mechanism by which this compound exerts its antiproliferative effects is not fully elucidated. However, it is hypothesized that:
- The compound may interfere with critical cellular pathways involved in proliferation.
- It does not inhibit dihydrofolate reductase (DHFR), suggesting alternative mechanisms such as inducing apoptosis or disrupting cell cycle progression.
Case Studies
In a recent study involving a series of triazole derivatives including this compound:
- Objective : To evaluate the cytotoxic effects on human tumor cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by MTT assays to determine viability.
The results indicated that compounds with fluorinated aryl groups consistently exhibited enhanced activity compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMPAOGBARMJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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